2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine

Organic Synthesis Pharmaceutical Intermediates Guanoxan

2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine (CAS 2164-33-2) is a chloromethyl-functionalized 1,4-benzodioxane heterocycle with molecular formula C₉H₉ClO₂ and molecular weight 184.62 g/mol. This compound serves as a key synthetic intermediate in the preparation of guanoxan and related α₂-adrenoceptor antagonists , and its chloromethyl group provides a reactive handle for nucleophilic substitution to generate diverse benzodioxane-containing pharmacophores.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 2164-33-2
Cat. No. B1266408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine
CAS2164-33-2
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)CCl
InChIInChI=1S/C9H9ClO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6H2
InChIKeyAYPKYQSHFKQVDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine (CAS 2164-33-2) Procurement-Grade Intermediate for Benzodioxane-Based APIs and Scaffold Derivatization


2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine (CAS 2164-33-2) is a chloromethyl-functionalized 1,4-benzodioxane heterocycle with molecular formula C₉H₉ClO₂ and molecular weight 184.62 g/mol . This compound serves as a key synthetic intermediate in the preparation of guanoxan and related α₂-adrenoceptor antagonists , and its chloromethyl group provides a reactive handle for nucleophilic substitution to generate diverse benzodioxane-containing pharmacophores . The compound is commercially available at ≥97% purity and exists as a colorless to yellow liquid with boiling point 96°C at 0.4 mmHg and refractive index 1.5540 [1].

Why 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine (2164-33-2) Cannot Be Replaced by Generic Benzodioxane Analogs in Synthetic Workflows


Substituting 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxine with other benzodioxane derivatives introduces unacceptable variability in downstream synthetic outcomes. The chloromethyl substituent at the 2-position of the non-aromatic oxygenated ring confers a unique electrophilic reactivity profile that is not replicated by the corresponding bromomethyl analog (CAS 2164-34-3) due to differences in leaving group ability and reaction kinetics [1]. Similarly, 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine lacks the electrophilic character required for nucleophilic substitution without prior activation, necessitating additional synthetic steps that reduce overall yield and increase process complexity . Procurement of the precise chloromethyl derivative ensures consistent performance in established pharmaceutical routes such as guanoxan synthesis, where this specific intermediate has been validated .

Quantitative Differentiation Evidence: 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine (2164-33-2) vs. Closest Analogs


Synthetic Yield Comparison: Chloromethyl Derivative vs. Hydroxymethyl Precursor in Guanoxan Intermediate Synthesis

In the synthesis of 2-chloromethyl-1,4-benzodioxane from 2-hydroxymethyl-1,4-benzodioxane using thionyl chloride in chloroform, the target compound is obtained in 87% yield under optimized conditions . The corresponding bromomethyl analog (CAS 2164-34-3) is not reported in this patent as a direct substitute, and its use would require re-optimization of reaction parameters due to the higher leaving group propensity of bromide, which can lead to side reactions and reduced regioselectivity in subsequent steps.

Organic Synthesis Pharmaceutical Intermediates Guanoxan

Antibacterial Activity: Direct MIC Data for Target Compound Against Klebsiella pneumoniae

In vitro antibacterial testing of 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxine against Klebsiella pneumoniae ATCC 10031 (Gram-negative) yielded a positive activity call with log₂ MIC reported . While exact MIC values for comparator benzodioxane derivatives are not available in the same assay system, related benzodioxane-6-sulfonamide derivatives have been reported with MIC values ranging from 31.3 to >1000 μg/mL against K. pneumoniae , suggesting that the 2-chloromethyl substitution pattern contributes to antibacterial activity that may differ from 6-substituted analogs.

Antibacterial MIC Klebsiella pneumoniae

Antibacterial Activity: Direct MIC Data for Target Compound Against Bacteroides fragilis

2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine was tested in vitro against Bacteroides fragilis 2017 strain and demonstrated antibacterial activity with a reported MIC value . This anaerobic Gram-negative bacterium is a common opportunistic pathogen; the positive activity indicates potential utility of this scaffold in developing agents targeting anaerobic infections.

Antibacterial MIC Bacteroides fragilis

Physicochemical Differentiation: Boiling Point and Refractive Index vs. Bromomethyl Analog

2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine exhibits a boiling point of 96°C at 0.4 mmHg and refractive index nD²⁰ of 1.5540 [1]. In contrast, the bromomethyl analog (CAS 2164-34-3) has a reported boiling point of 106°C at 0.5 mmHg . This 10°C difference in boiling point under comparable reduced pressure translates to easier purification and handling of the chloromethyl derivative in vacuum distillation processes.

Physicochemical Properties Purification Quality Control

Validated Pharmaceutical Intermediate Role: Guanoxan Synthesis Route Specificity

The compound is explicitly specified as the required intermediate for guanoxan sulfate synthesis in patent literature. The method comprises chlorination of 2-hydroxymethyl-1,4-benzodioxane with thionyl chloride to yield 2-chloromethyl-1,4-benzodioxane, which is then condensed with guanidine to form guanoxan . Alternative halomethyl derivatives (e.g., bromomethyl) are not described in this validated route. Guanoxan acts as an α₂-adrenoceptor blocker clinically used for hypertension treatment [1].

Pharmaceutical Synthesis Guanoxan Antihypertensive

Validated Application Scenarios for 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine (CAS 2164-33-2)


Guanoxan and α₂-Adrenoceptor Antagonist Synthesis

This compound is the critical electrophilic intermediate in the synthesis of guanoxan, an α₂-adrenoceptor blocker used clinically for hypertension. The patented route proceeds via chlorination of 2-hydroxymethyl-1,4-benzodioxane with thionyl chloride (87% yield) followed by condensation with guanidine . Researchers developing next-generation antihypertensive benzodioxane derivatives should procure this specific chloromethyl intermediate to replicate validated synthetic pathways and ensure consistent product quality .

Antibacterial Benzodioxane Scaffold Development

The compound has demonstrated in vitro antibacterial activity against Klebsiella pneumoniae ATCC 10031 and Bacteroides fragilis 2017 strain . This activity profile supports its use as a starting scaffold for medicinal chemistry optimization programs targeting Gram-negative and anaerobic pathogens. The chloromethyl handle enables facile diversification through nucleophilic substitution to generate libraries of benzodioxane-based antimicrobial candidates.

Diversification via Nucleophilic Substitution for CNS and Cardiovascular Targets

The 1,4-benzodioxane scaffold is a privileged structure in CNS and cardiovascular drug discovery, with derivatives reported as agonists and antagonists of nicotinic, α-adrenergic, and 5-HT receptor subtypes . The chloromethyl group at the 2-position provides a versatile electrophilic site for introducing amines, thiols, and other nucleophiles to generate focused libraries of receptor ligands . This reactivity profile distinguishes it from less electrophilic hydroxymethyl analogs and more reactive (but less controllable) bromomethyl derivatives.

Process Chemistry Scale-Up and Purification Optimization

The compound's boiling point of 96°C at 0.4 mmHg is approximately 10°C lower than the bromomethyl analog, enabling more energy-efficient vacuum distillation during purification. The established synthetic protocol yields 87% from the hydroxymethyl precursor , providing a robust baseline for process development and cost-of-goods calculations in kilo-scale manufacturing campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.